molecular formula C12H16O2 B14730180 4,6-Dimethyl-2-phenyl-1,3-dioxane CAS No. 6413-73-6

4,6-Dimethyl-2-phenyl-1,3-dioxane

Cat. No.: B14730180
CAS No.: 6413-73-6
M. Wt: 192.25 g/mol
InChI Key: FRKWMMLFFMXPDS-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-phenyl-1,3-dioxane is an organic compound with a heterocyclic structure It is characterized by a dioxane ring substituted with two methyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with diols in the presence of acid catalysts. A common method involves the reaction of a phenyl-substituted aldehyde or ketone with 1,3-propanediol under acidic conditions. The reaction typically employs toluenesulfonic acid as a catalyst and is carried out in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of molecular sieves or orthoesters to effectively remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dimethyl-2-phenyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-phenyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems. For instance, its ability to undergo oxidation and reduction reactions can affect cellular redox states, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethyl-2-phenyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its phenyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

6413-73-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4,6-dimethyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C12H16O2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3

InChI Key

FRKWMMLFFMXPDS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C2=CC=CC=C2)C

Origin of Product

United States

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